Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
CAS No.: 1793108-48-1
Cat. No.: VC3112564
Molecular Formula: C16H30N2O2
Molecular Weight: 282.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1793108-48-1 |
|---|---|
| Molecular Formula | C16H30N2O2 |
| Molecular Weight | 282.42 g/mol |
| IUPAC Name | tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate |
| Standard InChI | InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3 |
| Standard InChI Key | XVJLCYMKPXERHP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1 |
Introduction
Chemical Identity and Properties
Basic Identification
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is identified by the CAS registry number 1793108-48-1 . It is also known by the systematic name 3-azaspiro[5.5]undecane-3-carboxylic acid, 9-(methylamino)-, 1,1-dimethylethyl ester . The compound features a molecular formula of C₁₆H₃₀N₂O₂ and a molecular weight of 282.42 g/mol .
Structural Characteristics
The compound possesses a distinctive spirocyclic structure characterized by an azaspiro[5.5]undecane core, which consists of two six-membered rings joined at a single carbon atom (the spiro center). The structure includes:
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A nitrogen atom in one of the cyclohexane rings (azaspiro configuration)
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A methylamino group (-NHCH₃) at the 9-position
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azaspiro ring
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A carboxylate functional group
The SMILES notation representing this structure is O=C(N1CCC2(CCC(NC)CC2)CC1)OC(C)(C)C , which clearly illustrates the connectivity of atoms within the molecule.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The chemical reactivity of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is primarily dictated by its functional groups:
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The carboxylate group can participate in:
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Hydrolysis under acidic or basic conditions
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Transesterification reactions
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Reduction to form alcohols
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The methylamino group can undergo:
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Alkylation or acylation reactions
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Oxidation processes
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Hydrogen bonding interactions
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The Boc protecting group is susceptible to:
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Acid-catalyzed cleavage (typically with TFA or HCl)
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Providing protection during selective chemical transformations
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Related Compounds and Structural Analogs
Structural Analogs
Several compounds share structural similarities with tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate, each exhibiting unique properties and potential applications. The table below presents a comparative analysis of these related compounds:
Structure-Activity Relationships
The structural variations among these related compounds significantly impact their chemical reactivity and potential biological properties:
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The presence of the methylamino group in tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate confers different hydrogen bonding capabilities compared to analogs with primary amines or ketones.
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The spirocyclic framework provides a rigid three-dimensional structure that may enhance binding specificity to biological targets compared to more flexible analogs.
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Variations in the position and nature of functional groups (hydroxyl, ketone, amine) alter the electronic distribution and potential interaction points with biomolecules.
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The azaspiro core contributes to a unique spatial arrangement of substituents that may influence receptor binding characteristics and pharmacokinetic properties.
Applications in Research and Development
Medicinal Chemistry Applications
Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate holds significant potential in medicinal chemistry research:
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As a building block in the synthesis of biologically active compounds with potential therapeutic applications.
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The rigid spirocyclic structure provides a well-defined three-dimensional scaffold that can be utilized in structure-based drug design.
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The compound's unique structural features may contribute to selective interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects.
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The presence of the methylamino group introduces a site for additional chemical modifications, allowing for the creation of diverse chemical libraries for high-throughput screening.
Synthetic Applications
In organic synthesis, this compound serves several important functions:
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As an intermediate in multi-step synthetic routes toward more complex molecules.
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The protected amine functionality (Boc group) allows for selective transformations while preventing unwanted side reactions.
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The spirocyclic core can serve as a rigid template for the construction of structurally diverse compounds.
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The methylamino group provides a site for further functionalization through various chemical transformations.
| Hazard Type | Classification | GHS Pictogram |
|---|---|---|
| Skin Irritation | Category 2 (H315) | Warning |
| Eye Irritation/Damage | Category 1 (H318) | Danger |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | Warning |
| Supplier | Catalog/Reference Number | Available Quantities | Purity |
|---|---|---|---|
| Fisher Scientific | 502509607 | 0.1g | 95% |
| AstaTech | 771347254 | 0.1g | 95% |
| ABCR GmbH | AB588613 | 100mg, 250mg | Not specified |
| Cymit Quimica | 10-F610028 | 250mg | Not specified |
| Vulcan Chem | VC3112564 | Various | Not specified |
Analytical Characterization
Spectroscopic Properties
While comprehensive spectroscopic data specific to tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is limited in the available literature, typical analytical approaches for characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), methylamino protons, and the complex pattern of the spirocyclic framework
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¹³C NMR: Would display signals corresponding to the carbonyl carbon (approximately δ 155-160 ppm), the quaternary carbon of the tert-butyl group, and the various carbon atoms in the spirocyclic system
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Mass Spectrometry:
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Expected molecular ion peak at m/z 282
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Fragmentation pattern likely involving loss of the tert-butyl group and cleavage of the Boc protecting group
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Infrared Spectroscopy:
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Characteristic absorption bands for the carbamate C=O stretch (approximately 1690-1710 cm⁻¹)
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N-H stretching vibrations (approximately 3300-3400 cm⁻¹)
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